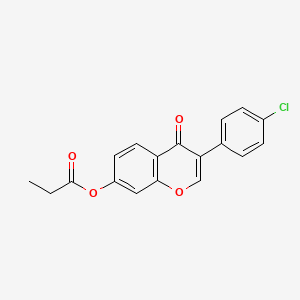

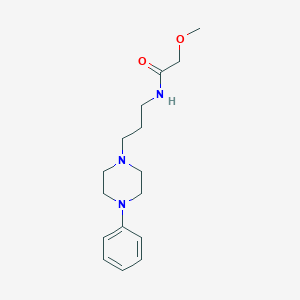

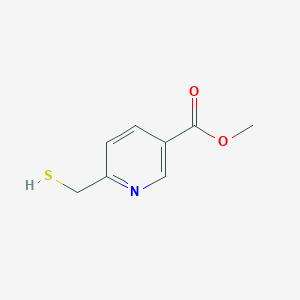

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate” is a derivative of the “3-(4-chlorophenyl)propanoate” family . Other members of this family include “Ethyl 3-(4-chlorophenyl)propanoate” and “Methyl 3-(4-chlorophenyl)propanoate” which have been studied for their chemical properties .

Synthesis Analysis

While specific synthesis methods for “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate” were not found, a related compound “methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate” has been synthesized in a study . The synthesis involved saponification and hydrazinolysis of the model ester to afford the corresponding acid and hydrazide . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Substituted Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates: A study by Komogortsev, Melekhina, and Lichitsky (2022) developed an efficient one-stage method for preparing these compounds using a multicomponent reaction. This method emphasizes atom economy, mild reaction conditions, and easy workup, avoiding the need for chromatographic purifications (Komogortsev, Melekhina, & Lichitsky, 2022).

- Synthesis and Structure Analysis: A different study focused on the spectroscopic, quantum chemical calculations, and molecular docking of a related compound, demonstrating its potential for antimicrobial activity and providing insight into its molecular structure and interactions (Sivakumar et al., 2021).

Anticancer and Antimicrobial Activity

- Bis-Chromenone Derivatives for Anti-proliferative Activity: Venkateswararao et al. (2014) designed, synthesized, and evaluated a novel family of bis-chromone derivatives for their anti-cancer activity against various human cancer cell lines, identifying compounds with micromolar level in vitro anti-proliferative activity (Venkateswararao et al., 2014).

- Antimicrobial and Anticancer Studies: Research by Viji et al. (2020) on a bioactive molecule related to the compound of interest highlighted its potential for antifungal, antibacterial effects, and cancer cell inhibition, further expanding on the versatility of chromene derivatives in therapeutic applications (Viji et al., 2020).

Chemical Reactions and Interactions

- 1,3-Dipolar Cycloaddition Reactions: A study explored the synthesis of new 3-(4-oxo-4H-chromen-3-yl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives, showcasing the chemical versatility and potential applications of chromen-based compounds in creating complex molecular structures (Xie et al., 2005).

Propriétés

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO4/c1-2-17(20)23-13-7-8-14-16(9-13)22-10-15(18(14)21)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZBMRQFQCSEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)

![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)

![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)

![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)

![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile](/img/structure/B2807891.png)